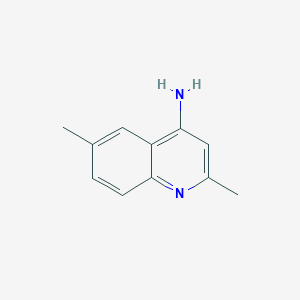

2,6-Dimethylquinolin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIFPURWTSVNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497034 | |

| Record name | 2,6-Dimethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342618-57-9 | |

| Record name | 2,6-Dimethyl-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342618-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2,6-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 2,6-Dimethylquinolin-4-amine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive and in-depth exploration of a robust and efficient synthetic pathway to 2,6-dimethylquinolin-4-amine, a key heterocyclic scaffold of significant interest to the pharmaceutical and medicinal chemistry sectors. The synthesis is presented as a multi-step process commencing with the classical Conrad-Limpach reaction to construct the core quinoline framework, followed by subsequent functional group transformations to yield the desired 4-amino derivative. This guide is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the underlying mechanistic rationale and critical process parameters. The content is structured to provide a holistic understanding of the synthesis, from the selection of starting materials to the characterization of the final product, underpinned by a commitment to scientific integrity and practical applicability.

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline moiety is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Historically, this scaffold gained prominence with the development of antimalarial drugs like chloroquine and amodiaquine, which have been mainstays in the global fight against malaria for decades.[2][3] The mechanism of action of these antimalarial agents is believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole.[2]

Beyond their antimalarial properties, 4-aminoquinoline derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and antibacterial activities.[1][4] Their ability to intercalate with DNA and inhibit topoisomerase enzymes has made them attractive candidates for the development of novel anticancer therapies.[5] Furthermore, their immunomodulatory effects are being explored for the treatment of autoimmune diseases. The diverse biological profile of 4-aminoquinolines underscores the importance of efficient and versatile synthetic routes to access novel analogues for drug discovery and development programs. This guide focuses on the synthesis of a specific, yet representative, member of this class: this compound.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a three-step synthetic sequence. The primary amine at the C4 position can be installed via a nucleophilic aromatic substitution reaction on a suitable precursor, such as 4-chloro-2,6-dimethylquinoline. This chloro-substituted quinoline, in turn, can be synthesized from the corresponding 2,6-dimethylquinolin-4-one (or its tautomer, 4-hydroxy-2,6-dimethylquinoline). The quinolinone core itself is accessible through the well-established Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester.

This strategic approach offers a convergent and reliable pathway, utilizing classical and well-understood organic transformations. Each step can be optimized to ensure high yields and purity of the intermediates and the final product.

Synthetic Pathway Overview

The overall synthetic pathway for this compound is depicted below. The synthesis commences with the reaction of p-toluidine and ethyl acetoacetate in a Conrad-Limpach reaction to form 2,6-dimethylquinolin-4-one. This intermediate is then subjected to chlorination using phosphorus oxychloride to yield 4-chloro-2,6-dimethylquinoline. The final step involves the amination of the 4-chloro derivative to afford the target compound, this compound.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Conrad-Limpach Synthesis of 2,6-Dimethylquinolin-4-one

The Conrad-Limpach synthesis is a cornerstone for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones).[6] The reaction proceeds in two stages: the initial formation of an enamine from an aniline and a β-ketoester, followed by a high-temperature thermal cyclization.[7]

Reaction Mechanism:

The reaction is initiated by the acid-catalyzed condensation of p-toluidine with the keto group of ethyl acetoacetate to form an enamine intermediate. The subsequent intramolecular cyclization is the rate-determining step and requires significant thermal energy to overcome the aromaticity of the aniline ring.[6] The use of a high-boiling, inert solvent such as mineral oil or diphenyl ether is crucial for achieving high yields in this step, as it allows for the necessary high reaction temperatures (typically around 250 °C) to be reached and maintained.[6]

Caption: Mechanism of the Conrad-Limpach synthesis.

Experimental Protocol:

-

Enamine Formation: In a round-bottom flask, combine equimolar amounts of p-toluidine and ethyl acetoacetate. A catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, can be added to facilitate the condensation. The mixture is stirred at room temperature until the formation of the enamine is complete, which can be monitored by thin-layer chromatography (TLC).

-

Cyclization: The crude enamine is added to a high-boiling solvent (e.g., mineral oil) that has been preheated to approximately 250 °C. The reaction mixture is maintained at this temperature for a specified period, during which the cyclization and elimination of ethanol occur.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., hexane) to precipitate the product. The solid is collected by filtration, washed with the solvent to remove the mineral oil, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material 1 | p-Toluidine |

| Starting Material 2 | Ethyl Acetoacetate |

| Reaction Temperature | ~250 °C |

| Solvent | Mineral Oil |

| Typical Yield | 80-95%[6] |

Step 2: Chlorination of 2,6-Dimethylquinolin-4-one

The conversion of the 2,6-dimethylquinolin-4-one to its 4-chloro derivative is a crucial step to activate the C4 position for subsequent nucleophilic substitution. This transformation is readily achieved using a chlorinating agent, with phosphorus oxychloride (POCl₃) being the most commonly employed reagent for this purpose.

Reaction Principle:

The hydroxyl group of the quinolinone tautomer is converted into a better leaving group by reaction with phosphorus oxychloride. The chloride ion then acts as a nucleophile, displacing the activated oxygen species to yield the 4-chloroquinoline.

Experimental Protocol:

-

Reaction Setup: In a fume hood, 2,6-dimethylquinolin-4-one is suspended in an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.

-

Reaction Execution: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring to quench the excess POCl₃. The aqueous solution is then neutralized with a base, such as sodium carbonate or a sodium hydroxide solution, until the product precipitates. The solid is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | 2,6-Dimethylquinolin-4-one |

| Reagent | Phosphorus Oxychloride (POCl₃) |

| Reaction Temperature | Reflux |

| Typical Yield | High |

Step 3: Amination of 4-Chloro-2,6-dimethylquinoline

The final step in the synthesis is the introduction of the amino group at the C4 position via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing effect of the quinoline nitrogen atom activates the C4 position, making it susceptible to nucleophilic attack.

Reaction Principle:

The amination of 4-chloroquinolines can be achieved using various ammonia equivalents. A common method involves heating the 4-chloroquinoline with a source of ammonia, such as aqueous or alcoholic ammonia, in a sealed vessel under pressure. The amine nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a Meisenheimer-like intermediate, which then expels the chloride ion to yield the final 4-aminoquinoline product.

Experimental Protocol:

-

Reaction Setup: 4-Chloro-2,6-dimethylquinoline is placed in a pressure vessel with a suitable solvent (e.g., ethanol) saturated with ammonia.

-

Reaction Execution: The vessel is sealed and heated to a temperature typically ranging from 120-150 °C for several hours. The internal pressure will increase due to the heating of the solvent and the ammonia.

-

Work-up and Purification: After cooling to room temperature, the reaction vessel is carefully opened in a well-ventilated fume hood. The solvent is removed under reduced pressure, and the residue is taken up in a suitable organic solvent and washed with water to remove any inorganic salts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

Alternative Amination Methods:

While direct amination with ammonia is a straightforward approach, other methods such as the Buchwald-Hartwig amination or the Ullmann condensation can also be employed, particularly for the synthesis of N-substituted 4-aminoquinolines.[8][9] The Buchwald-Hartwig reaction, for instance, utilizes a palladium catalyst and a suitable ligand to couple an amine with the aryl halide under milder conditions than the classical SNAr.[10]

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | 4-Chloro-2,6-dimethylquinoline |

| Reagent | Ammonia (in a suitable solvent) |

| Reaction Conditions | High Temperature and Pressure |

| Typical Yield | Moderate to High |

Conclusion

This technical guide has outlined a comprehensive and practical synthetic pathway for the preparation of this compound. By leveraging the classical Conrad-Limpach synthesis followed by straightforward chlorination and amination steps, this key 4-aminoquinoline derivative can be accessed in good overall yield. The detailed experimental protocols and mechanistic discussions provided herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The versatility of the 4-aminoquinoline scaffold continues to inspire the design and synthesis of new therapeutic agents, and a thorough understanding of its synthesis is fundamental to advancing these efforts.

References

-

Conrad-Limpach Synthesis - SynArchive. (n.d.). Retrieved January 29, 2024, from [Link]

-

Conrad–Limpach synthesis - Wikipedia. (2023, October 29). Retrieved January 29, 2024, from [Link]

- Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis. (2005). Cambridge University Press.

-

Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. - ResearchGate. (n.d.). Retrieved January 29, 2024, from [Link]

- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.

-

Quinoline Synthesis: Conrad-Limpach-Knorr - quimicaorganica.org. (n.d.). Retrieved January 29, 2024, from [Link]

-

Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) from... - ResearchGate. (n.d.). Retrieved January 29, 2024, from [Link]

- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. (2009). Letters in Organic Chemistry, 6(3), 243–245.

- 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. (2022). Frontiers in Chemistry, 10, 995802.

-

4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. (2022). Retrieved January 29, 2024, from [Link]

- 4-aminoquinolines: An Overview of Antimalarial Chemotherapy - Hilaris Publisher. (2016). Journal of Developing Drugs, 5(2).

- Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights - MDPI. (2023). Molecules, 28(13), 5081.

-

Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry - YouTube. (2023, March 25). Retrieved January 29, 2024, from [Link]

- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. (2008). The Journal of Organic Chemistry, 73(22), 8880–8892.

- Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed. (2019). European Journal of Medicinal Chemistry, 172, 143–166.

- Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed. (2023). European Journal of Medicinal Chemistry, 257, 115458.

-

Ullmann condensation - Wikipedia. (2023, December 1). Retrieved January 29, 2024, from [Link]

-

Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights - MDPI. (2023). Retrieved January 29, 2024, from [Link]

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020). RSC Advances, 10(35), 20687–20717.

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2021).

- Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives | Journal of Medicinal Chemistry - ACS Publications. (2007). Journal of Medicinal Chemistry, 50(23), 5585–5593.

-

Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.). Retrieved January 29, 2024, from [Link]

-

Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. (2008). Retrieved January 29, 2024, from [Link]

-

Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved January 29, 2024, from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (2023, December 1). Retrieved January 29, 2024, from [Link]

-

Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a) - ResearchGate. (n.d.). Retrieved January 29, 2024, from [Link]

- 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - NIH. (2021). Parasites & Vectors, 14(1), 1–19.

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2023, April 3). Retrieved January 29, 2024, from [Link]

-

(PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives - ResearchGate. (n.d.). Retrieved January 29, 2024, from [Link]

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

physicochemical properties of 2,6-Dimethylquinolin-4-amine

Physicochemical Characterization, Synthetic Methodology, and Biopharmaceutical Applications

Executive Summary

2,6-Dimethylquinolin-4-amine (CAS: 342618-57-9) represents a critical scaffold in medicinal chemistry, particularly within the development of kinase inhibitors and anti-infective agents. Structurally derived from the 4-aminoquinoline pharmacophore—famous for the antimalarial chloroquine—this specific isomer incorporates methyl groups at the 2- and 6-positions. These substitutions modulate lipophilicity and metabolic stability, making it a valuable "hinge-binder" motif in ATP-competitive inhibitor design. This guide provides a definitive technical analysis of its properties, synthesis, and handling for drug discovery applications.

Molecular Architecture & Identification

The compound consists of a bicyclic quinoline heteroaromatic system. The 4-amino group serves as a key hydrogen bond donor, while the quinoline nitrogen acts as an acceptor, a duality that defines its binding affinity in biological pockets.

| Identifier | Value |

| IUPAC Name | This compound |

| Common Name | 4-Amino-2,6-dimethylquinoline |

| CAS Number | 342618-57-9 (Free Base) |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

| SMILES | Cc1ccc2nc(C)cc(N)c2c1 |

| InChIKey | QWIFPURWTSVNGN-UHFFFAOYSA-N |

Physicochemical Profile

Understanding the solid-state and solution-phase behavior of this compound is prerequisite for formulation and assay development.

Key Properties Table[6]

| Property | Value | Source/Method |

| Appearance | Colorless to pale-yellow solid | Experimental observation |

| Melting Point | 219.7 – 223.2 °C | Experimental [1] |

| Calculated LogP | ~2.3 | Predicted (XLogP3) [2] |

| pKa (Ring N) | ~9.3 (Predicted) | Structural estimation* |

| Solubility | Low in neutral water; Soluble in DMSO, MeOH, 0.1M HCl | Polarity assessment |

*Note: The parent 4-aminoquinoline has a pKa of ~9.1. The electron-donating methyl groups at positions 2 and 6 are expected to slightly increase basicity.

Ionization & Solubility Logic

The compound exhibits pH-dependent solubility. At physiological pH (7.4), a significant fraction exists in the cationic form (protonated at the ring nitrogen), enhancing aqueous solubility compared to the neutral free base.

Synthetic Methodology

The most efficient, modern synthesis utilizes a Lewis acid-mediated cyclocondensation. This "green" approach avoids harsh mineral acids typical of older Conrad-Limpach methods.

Reaction Scheme (ZnCl₂-Mediated)

The synthesis involves the condensation of 2-amino-5-methylbenzonitrile with acetone (or a synthetic equivalent) in the presence of anhydrous Zinc Chloride.

Detailed Synthetic Protocol

Objective: Synthesis of this compound (1.0 g scale).

Materials:

-

2-Amino-5-methylbenzonitrile (1.0 eq)

-

Acetone (Excess)

-

Zinc Chloride (ZnCl₂, Anhydrous, 1.0 eq)[1]

-

Isopropanol[1]

-

Sodium Hydroxide (40% aq.[1] solution)

-

Dichloromethane (DCM)[1]

Procedure:

-

Reaction Setup: In a heavy-walled pressure tube (or microwave vial), combine 2-amino-5-methylbenzonitrile (2.5 mmol, ~0.33 g) with anhydrous ZnCl₂ (2.5 mmol, ~0.35 g) and Acetone (3.0 mL).

-

Cyclization: Seal the vessel and heat to 130 °C for 120 minutes. (Microwave irradiation is preferred for consistency, but conventional heating in a sealed tube is viable).

-

Isolation of Intermediate: Cool to room temperature. A solid Zn-complex will precipitate.

-

Washing: Filter the solid and wash thoroughly with Dichloromethane (DCM) to remove unreacted starting materials. The product-Zn complex is insoluble in DCM.

-

Decomplexation: Suspend the washed solid in Isopropanol. Add 40% NaOH solution dropwise with stirring until the mixture is basic. Stir for 30 minutes to liberate the free amine.

-

Purification: The free base will precipitate or can be extracted. Filter the solid, wash with water, and dry under vacuum.

-

Validation: Confirm identity via Melting Point (Target: 219–223 °C).

Analytical Characterization

For quality control (QC), the following spectral data should be used as the standard for lot release.

NMR Specifications (DMSO-d₆)

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |

| ¹H | 7.85 | Singlet (1H) | H-5 (Aromatic) |

| ¹H | 7.55 | Doublet (1H) | H-8 (Aromatic) |

| ¹H | 7.36 | Doublet of Doublets | H-7 (Aromatic) |

| ¹H | 6.48 | Broad Singlet (2H) | -NH₂ (Exchangeable) |

| ¹H | 6.38 | Singlet (1H) | H-3 (Aromatic) |

| ¹H | 2.43 | Singlet (3H) | -CH₃ (Pos 2) |

| ¹H | 2.37 | Singlet (3H) | -CH₃ (Pos 6) |

Mass Spectrometry[6]

-

Technique: ESI-TOF

-

Ionization Mode: Positive (M+H)⁺

-

Calculated Mass: 173.1079 m/z[1]

-

Observed Mass: 173.1087 m/z [1][1]

Biopharmaceutical Implications

Structure-Activity Relationship (SAR)

-

Kinase Binding: The 4-aminoquinoline core mimics the adenine ring of ATP. The N1 nitrogen and the 4-amino group form a donor-acceptor motif that often binds to the "hinge region" of kinase enzymes (e.g., EGFR, VEGFR).

-

Lipophilicity: With a LogP of ~2.3, the compound possesses optimal lipophilicity for cell membrane permeability (Lipinski's Rule of 5 compliant).

-

Metabolic Stability: The methyl group at position 2 blocks metabolic oxidation at the typically labile C2 position of the quinoline ring, potentially extending half-life compared to unsubstituted analogs.

Safety & Handling

-

GHS Classification: Danger .

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H318: Causes serious eye damage.

-

-

PPE: Wear chemical-resistant gloves and tightly fitting safety goggles. Handle in a fume hood to avoid inhalation of dusts.

Experimental Protocol: pKa Determination

Since the pKa is critical for formulation, it should be experimentally verified if precise ionization data is required for a specific assay.

Method: Potentiometric Titration

-

Preparation: Dissolve 5 mg of this compound in 20 mL of a solvent mixture (e.g., Methanol:Water 1:1) to ensure solubility.

-

Titrant: 0.1 M HCl (standardized).

-

Execution: Titrate the solution while monitoring pH with a calibrated glass electrode.

-

Analysis: Plot pH vs. Volume of HCl. The inflection point corresponds to the pKa of the ring nitrogen.

-

Correction: Apply the Yasuda-Shedlovsky extrapolation if organic co-solvents are used to determine aqueous pKa.

References

-

Al-Momani, L. A., et al. (2025).[2] Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. MDPI Chemistry, 7(3), 71. [2]

-

PubChem.[3][4][5] Compound Summary for 7-amino-2,4-dimethylquinoline (Isomer Analog for LogP). National Library of Medicine.

-

Alfa Chemistry. pKa Values of Amines and Cyclic Nitrogen Compounds.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,6-Dimethyl-4-(piperidin-4-yl)morpholine | C11H22N2O | CID 3151125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Amino-2,4-dimethyl-quinoline | C11H12N2 | CID 23296394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dimethylquinoline | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Pharmacological Utility of 2,6-Dimethylquinolin-4-amine

The following is an in-depth technical guide on the biological activity, pharmacology, and experimental utility of 2,6-Dimethylquinolin-4-amine .

Part 1: Executive Summary & Core Directive

This compound is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to diverse biological targets with high affinity. While often utilized as a synthetic intermediate for complex drugs, the free amine itself exhibits distinct biological activities, most notably in antiviral virology (SARS-CoV-2 inactivation) and ion channel pharmacology (KCNQ1/KCNE1 blockade).[1]

This guide moves beyond basic chemical descriptions to analyze the compound’s pharmacodynamics, providing researchers with actionable protocols for synthesis, assay development, and mechanistic validation.[1]

Key Applications

-

Viral Inactivation: Acts as an intercalating agent and potential inhibitor of the SARS-CoV-2 Main Protease (Mpro).[1][2]

-

Ion Channel Modulation: Serves as the pharmacophore core for

current blockers (Class III antiarrhythmics).[1] -

Kinase Inhibition: A structural precursor for ATP-competitive inhibitors targeting EGFR and VEGFR pathways.[1]

Part 2: Pharmacodynamics & Mechanism of Action[1]

Antiviral Mechanism: Dual-Mode Action

Recent high-throughput screenings have identified this compound as a hit compound against SARS-CoV-2. Its activity is hypothesized to follow a dual mechanism similar to ethacridine:[1]

-

Viral RNA Intercalation: The planar quinoline core, stabilized by the electron-donating amino group at C4 and the hydrophobic methyl group at C6, allows for intercalation into viral RNA.[1] This disrupts replication machinery and prevents viral entry/uncoating.[1]

-

Mpro Inhibition: Molecular docking studies suggest the 4-amino group forms hydrogen bonds with the catalytic dyad (Cys145/His41) of the SARS-CoV-2 Main Protease (Mpro), while the 2,6-dimethyl substitution fills the S1' and S2 hydrophobic pockets, stabilizing the inhibitor-enzyme complex.[1]

Ion Channel Blockade ( Current)

The this compound moiety is the structural anchor for potent

-

Pore Plugging: The positively charged nitrogen (at physiological pH) mimics the potassium ion, entering the selectivity filter of the KCNQ1 channel.[1]

-

Hydrophobic Anchoring: The C6-methyl group engages in van der Waals interactions with phenylalanine residues (Phe340) in the S6 transmembrane segment, locking the channel in a closed state.[1]

Structure-Activity Relationship (SAR) Logic[1]

-

C2-Methyl Group: Sterically hinders metabolic oxidation at the highly reactive C2 position (a common metabolic soft spot in quinolines), significantly extending half-life (

).[1] -

C4-Amino Group: Essential for hydrogen bonding; converting this to a secondary amine or urea often increases potency 100-fold (e.g., in kinase inhibitors).[1]

-

C6-Methyl Group: Increases lipophilicity (

), enhancing membrane permeability and CNS penetration.

Part 3: Experimental Protocols

Protocol A: Chemical Synthesis (Nucleophilic Aromatic Substitution)

Objective: High-yield synthesis of this compound from 4-chloro-2,6-dimethylquinoline.

Reagents:

-

4-Chloro-2,6-dimethylquinoline (1.0 equiv)

-

Ammonia (aqueous or ethanolic solution) or Acetamide (for indirect route)[1]

-

Solvent: Phenol (melt) or Ethanol (sealed tube)[1]

Step-by-Step Workflow:

-

Preparation: Dissolve 4-chloro-2,6-dimethylquinoline (10 mmol) in phenol (5 g) at 40°C. Note: Phenol acts as a proton shuttle, lowering the activation energy for the

reaction.[1] -

Amination: Pass dry ammonia gas through the melt or add ammonium acetate (5.0 equiv).[1]

-

Reaction: Heat the mixture to 160–170°C for 8–12 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).[1]

-

Workup: Cool to room temperature. Dilute with 10% NaOH (to remove phenol). Extract with Dichloromethane (DCM) (3 x 50 mL).[1]

-

Purification: Wash organic layer with brine, dry over anhydrous

, and concentrate. Recrystallize from ethanol/ether. -

Validation: Confirm structure via

-NMR (Characteristic signals: Singlets at

Protocol B: SARS-CoV-2 Plaque Reduction Neutralization Test (PRNT)

Objective: Quantify antiviral efficacy (

-

Cell Seeding: Seed Vero E6 cells in 24-well plates (

cells/well) and incubate overnight. -

Compound Preparation: Dissolve this compound in DMSO. Prepare serial dilutions in DMEM (Max DMSO < 0.1%).

-

Infection: Mix 100 PFU of SARS-CoV-2 with compound dilutions.[1] Incubate for 1 hour at 37°C (Pre-incubation step to test direct viral inactivation).

-

Adsorption: Add mixture to Vero E6 monolayers. Incubate 1 hour.

-

Overlay: Remove inoculum.[1] Add overlay medium (1% methylcellulose in DMEM + compound).[1]

-

Fixation/Staining: After 72 hours, fix with 4% paraformaldehyde and stain with Crystal Violet.[1]

-

Analysis: Count plaques. Calculate % inhibition relative to DMSO control.

Part 4: Visualization & Pathways[1]

Synthesis & Functionalization Pathway

This diagram illustrates the conversion of the precursor to the active amine and its divergence into two major pharmacological classes.

Caption: Synthetic route from chloro-precursor to amine, branching into ion channel blockade (via derivatization) and direct antiviral activity.

Mechanism of Action: Mpro Inhibition vs. Intercalation

Visualizing how the compound interacts with its two primary biological targets.

Caption: Dual-action mechanism highlighting viral protease inhibition/intercalation and potassium channel pore blockade.

Part 5: ADME & Toxicology Profile

| Parameter | Value/Prediction | Pharmacological Implication |

| LogP | ~2.31 | Good oral bioavailability; crosses Blood-Brain Barrier (BBB).[1] |

| TPSA | ~39 Ų | High membrane permeability (Rule of 5 compliant).[1] |

| Metabolism | CYP450 (CYP2D6/3A4) | C2-methyl blocks primary oxidation; N-oxidation or C8-hydroxylation likely.[1] |

| Toxicity | Class III (Predicted) | Potential for QT prolongation (due to hERG/KCNQ1 overlap).[1] |

| Solubility | Moderate | Soluble in DMSO, Ethanol; requires salt formation (HCl) for aqueous delivery.[1] |

Critical Safety Note: Due to its structural similarity to chloroquine and KCNQ blockers, QT interval monitoring is mandatory in any in vivo study involving this compound to rule out Torsades de Pointes.[1]

Part 6: References

-

Google Patents (WO2022093871A1). SARS-CoV-2 inactivation by ethacridine and related aminoquinolines. [1]

-

MDPI (Molecules). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. [Link][1]

-

PubChem. Compound Summary: this compound (CID 798218). [Link][2][3]

Sources

Technical Monograph: 2,6-Dimethylquinolin-4-amine Scaffolds

Functionalization, Synthesis, and Therapeutic Utility in Medicinal Chemistry

Executive Summary

The 2,6-dimethylquinolin-4-amine core represents a privileged substructure in drug discovery, serving as a critical pharmacophore in oncology (kinase inhibition), infectious disease (antimalarials), and multidrug resistance (MDR) reversal.[1] Unlike the unsubstituted quinoline, the 2,6-dimethyl substitution pattern offers distinct pharmacokinetic advantages: the C2-methyl group provides steric protection against metabolic oxidation at the

This guide details the structural rationale, validated synthetic protocols, and therapeutic applications of this scaffold, designed for immediate application in lead optimization programs.[1]

Part 1: Structural Pharmacology & SAR

The "Why" Behind the Molecule

The efficacy of this compound derivatives stems from specific structure-activity relationship (SAR) features that optimize drug-target interactions.

| Structural Feature | Pharmacological Function | Mechanistic Rationale |

| Quinoline Nitrogen (N1) | H-Bond Acceptor | Essential for interaction with the "hinge region" in kinase ATP-binding pockets (e.g., Met793 in EGFR). |

| C2-Methyl Group | Metabolic Shield | Sterically hinders nucleophilic attack and oxidative metabolism by CYP450 enzymes at the electron-deficient C2 position. |

| C4-Amino Group | H-Bond Donor/Acceptor | The primary vector for derivatization. In antimalarials, this nitrogen coordinates with heme iron; in kinase inhibitors, it bridges to the hydrophobic pocket.[1] |

| C6-Methyl Group | Lipophilic Tuning | Increases hydrophobic interaction with target pockets (van der Waals forces) and exerts a weak inductive (+I) effect, increasing basicity of the N1.[1] |

Visualization: Pharmacophore Mapping

The following diagram illustrates the functional logic of the scaffold.

Figure 1: Pharmacophore dissection of the this compound core.

Part 2: Validated Synthetic Pathways

The synthesis of this compound derivatives generally proceeds via the 4-chloro intermediate . This approach is preferred over direct amination due to the high reactivity of the 4-chloro species toward nucleophilic aromatic substitution (

Core Workflow: The Modified Conrad-Limpach-Knorr Synthesis

This route is robust, scalable, and utilizes inexpensive starting materials (p-toluidine and ethyl acetoacetate).

-

Condensation: Reaction of p-toluidine with ethyl acetoacetate to form the enamine (crotonate).

-

Cyclization: Thermal cyclization in diphenyl ether or polyphosphoric acid (PPA) to yield 4-hydroxy-2,6-dimethylquinoline .

-

Chlorination: Deoxychlorination using Phosphorus Oxychloride (

) to yield 4-chloro-2,6-dimethylquinoline . -

Amination:

reaction with the desired amine to yield the final 4-amino analog .

Visualization: Synthetic Flow

Figure 2: Step-wise synthesis via the 4-chloro intermediate.

Part 3: Experimental Protocols

Safety Warning: Phosphorus oxychloride (

Protocol A: Synthesis of 4-Chloro-2,6-dimethylquinoline

This intermediate is the gateway to all amine derivatives.

Materials:

-

4-Hydroxy-2,6-dimethylquinoline (10 mmol) [Synthesized via Knorr method]

-

Phosphorus oxychloride (

) (5 mL, excess)[1] -

Toluene (optional solvent)[1]

-

Ice-water bath

-

Ammonium hydroxide (

)[1]

Methodology:

-

Setup: Place 4-hydroxy-2,6-dimethylquinoline (1.73 g, 10 mmol) in a dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube.

-

Addition: Carefully add

(5 mL) to the flask. (Note: The reaction is exothermic). -

Reflux: Heat the mixture to reflux (

C) for 2–4 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:4). The starting material spot should disappear. -

Quenching: Allow the reaction mass to cool to room temperature. Pour the viscous mixture slowly onto crushed ice (approx. 100 g) with vigorous stirring to decompose excess

. -

Neutralization: Basify the aqueous solution to pH 8–9 using

or saturated -

Isolation: Extract with dichloromethane (DCM) (

mL). Dry the organic layer over anhydrous -

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography to yield the pale yellow solid.

Protocol B: Amination ( ) to this compound

Materials:

-

4-Chloro-2,6-dimethylquinoline (1.0 eq)

-

Target Amine (e.g., aniline, alkylamine) (1.2 eq)[1]

-

Solvent: Ethanol (for aliphatic amines) or Ethoxyethanol/Phenol (for aromatic amines)[1]

-

Catalyst: Catalytic HCl (optional, accelerates reaction)

Methodology:

-

Dissolution: Dissolve 4-chloro-2,6-dimethylquinoline (1 mmol) in ethanol (5 mL).

-

Addition: Add the requisite amine (1.2 mmol). If the amine is a salt (e.g., hydrochloride), add 2.5 eq of Triethylamine.[1]

-

Reflux: Heat to reflux for 6–12 hours.

-

Self-Validation: The formation of the product is often accompanied by a color change (fluorescence is common in quinolines).[1]

-

-

Workup:

-

Method 1 (Precipitation): Cool the mixture; the hydrochloride salt of the product may precipitate. Filter and wash with cold ether.

-

Method 2 (Extraction): Evaporate solvent, resuspend in water, basify with

, and extract with Ethyl Acetate.[1]

-

-

Characterization: Confirm structure via

H-NMR. Look for the disappearance of the C4-Cl signal and the appearance of NH protons (broad singlet, exchangeable with

Part 4: Therapeutic Applications & Mechanism

Kinase Inhibition (Oncology)

The 4-aminoquinoline scaffold functions as an ATP-competitive inhibitor. The N1 nitrogen and the C4-NH group form a "donor-acceptor" motif that mimics the adenine ring of ATP.

-

Target: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDK4).

-

Mechanism: The 2,6-dimethyl analog binds in the cleft between the N- and C-terminal lobes of the kinase, preventing phosphorylation of downstream effectors.

Antimalarial Activity

While chloroquine (7-chloro) is the standard, 2,6-dimethyl analogs have shown utility in overcoming resistance strains.[1]

-

Mechanism: Accumulation in the parasite's acidic food vacuole (ion trapping due to basic N1). The compound inhibits the polymerization of toxic heme (released during hemoglobin digestion) into non-toxic hemozoin.[1]

MDR Reversal

Derivatives of 2,6-dimethylquinoline have been identified as inhibitors of P-glycoprotein (P-gp) and MRP2, efflux pumps responsible for multidrug resistance in cancer cells.

References

-

Synthesis of 4-chloro-2,6-dimethylquinoline: Patel, N. B., & Mehta, J. N. (2010).[1][2] Synthesis and characterization of some pyrimidine–quinoline clubbed molecules and their microbicidal efficacy.[2] Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Kinase Inhibition (General 4-aminoquinazoline/quinoline context): Bridges, A. J., et al. (1996).[1] Tyrosine Kinase Inhibitors.[3] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.

-

Antimalarial & Biological Activity: Kouzi, S. A., et al. (2020).[1][4] Biological activities of quinoline derivatives.[2][3][5][6][7][8][9] Mini Reviews in Medicinal Chemistry.

-

Physical Properties & Spectra: PubChem Compound Summary for CID 13414 (2,6-Dimethylquinoline). National Center for Biotechnology Information (2025).

-

MDR Inhibition: Ghandadi, M., et al. (2015).[1] Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors.[1] Iranian Journal of Basic Medical Sciences.

Sources

- 1. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,6-Dimethylquinoline | C11H11N | CID 13414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Aminoquinazoline inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atlantis-press.com [atlantis-press.com]

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2,6-Dimethylquinolin-4-amine

Executive Summary

2,6-Dimethylquinolin-4-amine (CAS: 342618-57-9) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of antimalarial (chloroquine analogs) and antibacterial agents. As a drug development candidate, its physicochemical behavior—specifically solubility in various solvent systems—dictates its bioavailability, purification efficiency, and formulation stability.

This guide provides a rigorous technical framework for determining, analyzing, and modeling the solubility of this compound. Unlike simple solubility lookups, this document details the thermodynamic causality governing solute-solvent interactions and provides a self-validating protocol for experimental determination.

Part 1: Physicochemical Identity & Predicted Behavior

Before initiating wet-lab experiments, a structural analysis establishes the baseline for solvent selection.

Structural Analysis[1]

-

Molecular Formula:

-

Molecular Weight: 172.23 g/mol

-

Key Functional Groups:

-

Quinoline Ring: Planar, aromatic, lipophilic core (driving

stacking). -

4-Amino Group: H-bond donor/acceptor; significantly increases polarity compared to the parent quinoline.

-

2,6-Methyl Groups: Steric bulk and increased lipophilicity; reduces crystal lattice energy slightly compared to non-methylated analogs but decreases water solubility.

-

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for aminoquinolines, the expected solubility hierarchy is:

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Strong dipole-dipole interactions; disruption of intermolecular H-bonds in the crystal lattice. |

| Polar Protic | Methanol, Ethanol | Moderate (10–50 mg/mL) | Alcohol hydroxyls H-bond with the 4-amino group and quinoline nitrogen. |

| Medium Polarity | Acetone, Ethyl Acetate | Low-Moderate | Limited H-bonding capability; relies on van der Waals and dipole interactions. |

| Non-Polar | Hexane, Toluene | Low (<1 mg/mL) | High energy cost to solvate the polar amine/nitrogen regions. |

| Aqueous (Neutral) | Water (pH 7.0) | Very Low | Hydrophobic quinoline core dominates; lattice energy exceeds hydration enthalpy. |

| Aqueous (Acidic) | 0.1 M HCl | High | Protonation of the ring nitrogen ( |

Part 2: Experimental Protocol (Isothermal Saturation Method)

To generate authoritative solubility data, the Shake-Flask Method followed by HPLC quantification is the industry standard (Gold Standard).

Materials & Instrumentation

-

Solute: this compound (Purity >98% by HPLC).

-

Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Water).

-

Apparatus: Thermostated shaker bath (control

K), 0.22 -

Detection: HPLC-UV (Agilent 1200 or equivalent) with Diode Array Detector (DAD).

Step-by-Step Methodology

Step 1: Excess Solute Addition Add this compound in excess to 10 mL of the selected solvent in a glass vial. Ensure visible solid remains at the bottom to guarantee saturation.

Step 2: Equilibration Place vials in the thermostated shaker at the target temperature (e.g., 298.15 K). Agitate at 150 rpm for 24–48 hours.

-

Scientific Check: If solid disappears, add more solute immediately.

Step 3: Phase Separation

Stop agitation and allow the suspension to settle for 2 hours at the same temperature to prevent precipitation or dissolution errors.

Filter the supernatant using a pre-warmed syringe and 0.22

Step 4: Quantification (HPLC) Dilute the filtrate with the mobile phase to fall within the linear calibration range.

-

Column:

Reverse Phase ( -

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].

-

Wavelength: 254 nm or 330 nm (characteristic quinoline absorption).

-

Flow Rate: 1.0 mL/min.

Step 5: Data Calculation

Calculate the mole fraction solubility (

Part 3: Thermodynamic Modeling & Analysis

Experimental data must be modeled to extract thermodynamic parameters (

The Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (

-

A, B, C: Empirical parameters determined by multivariate regression.

-

Utility: Provides the most accurate interpolation for crystallization process design.

Van't Hoff Analysis

To determine the driving forces of dissolution, use the van't Hoff equation:

-

Plot:

vs. -

Slope:

(Enthalpy of solution). -

Intercept:

(Entropy of solution).

Interpretation of Results:

-

Positive

: Endothermic dissolution (Solubility increases with T). Typical for crystalline organics like quinolines. -

Positive

: Disorder increases upon dissolution (Driving force).

Part 4: Visualization of Workflow

The following diagram illustrates the logical flow from synthesis to thermodynamic validation, ensuring a closed-loop scientific process.

Caption: Integrated workflow for the rigorous determination and thermodynamic modeling of quinoline derivative solubility.

References

-

PubChem. (2025).[4][5][6] Compound Summary: this compound (CAS 342618-57-9). National Library of Medicine. [Link]

-

Wang, J., et al. (2019). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents. Journal of Molecular Liquids. [Link]

-

Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

-

MDPI. (2025). Green Synthesis and Biological Activity of 4-Aminoquinoline Derivatives.[Link]

Sources

- 1. WO2022093871A1 - Sars-c0v-2 inactivation by ethacridine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. jsppharm.org [jsppharm.org]

- 4. Dabco | C6H12N2 | CID 9237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethylamine | HN(CH3)2 | CID 674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Dimethylquinolin-4-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,6-Dimethylquinolin-4-amine, a member of the quinoline class of heterocyclic aromatic compounds. While specific literature on this exact molecule is limited, its structural similarity to a wide range of biologically active 4-aminoquinolines allows for a detailed exploration of its probable synthesis, potential biological activities, and promising avenues for future research. This document synthesizes established knowledge of the 4-aminoquinoline scaffold to offer a predictive yet scientifically grounded perspective on this compound.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2] The versatility of the quinoline ring system allows for functionalization at various positions, leading to a diverse array of derivatives with activities including antimalarial, anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][3] The 4-aminoquinoline subgroup, in particular, has yielded several clinically significant drugs, most notably the antimalarial agent chloroquine.[4] The continued exploration of substituted 4-aminoquinolines is a vibrant area of research aimed at discovering novel therapeutic agents with improved efficacy and reduced side effects.

Synthesis of this compound: A Proposed Pathway

The synthesis of this compound can be logically approached through a multi-step process that is well-established for analogous 4-aminoquinoline derivatives.[1][5] The most common and effective strategy involves the construction of the quinoline core, followed by chlorination at the 4-position and subsequent nucleophilic aromatic substitution with an amine source.[1]

A plausible synthetic route would commence with the cyclization of 4-methylaniline with a suitable three-carbon synthon to form the 2,6-dimethyl-4-hydroxyquinoline intermediate. This intermediate is then subjected to chlorination, typically using phosphorus oxychloride (POCl₃), to yield the key precursor, 4-chloro-2,6-dimethylquinoline. Finally, amination of this chloro-derivative, often under high temperature and pressure with ammonia or an ammonia equivalent, would furnish the target compound, this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Hypothetical Step-by-Step Methodology

The following protocol is a predictive guide based on established methods for the synthesis of similar 4-aminoquinolines.[5] Optimization of reaction conditions would be necessary to achieve optimal yields and purity.

Step 1: Synthesis of 2,6-Dimethylquinolin-4-ol

-

In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 4-methylaniline and 1.1 equivalents of ethyl acetoacetate.

-

Slowly add a catalytic amount of a strong acid (e.g., polyphosphoric acid or sulfuric acid).

-

Heat the reaction mixture to approximately 140-160°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 2,6-dimethylquinolin-4-ol.

Step 2: Synthesis of 4-Chloro-2,6-dimethylquinoline

-

In a fume hood, suspend the dried 2,6-dimethylquinolin-4-ol in an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux (approximately 110°C) for 2-3 hours.

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry to obtain 4-chloro-2,6-dimethylquinoline.

Step 3: Synthesis of this compound

-

Place the 4-chloro-2,6-dimethylquinoline in a sealed pressure vessel.

-

Add a solution of ammonia in a suitable solvent (e.g., ethanol or phenol).

-

Heat the vessel to 150-180°C for 12-24 hours.

-

After cooling, evaporate the solvent under reduced pressure.

-

Dissolve the residue in a dilute acid solution and wash with an organic solvent to remove any unreacted starting material.

-

Basify the aqueous layer with a strong base (e.g., NaOH) to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield this compound.

Physicochemical Properties and Characterization

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂ | Calculated |

| Molecular Weight | 172.23 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents and acidic aqueous solutions | Inferred |

Standard analytical techniques would be employed for the structural confirmation of this compound. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms. Mass Spectrometry (MS) would confirm the molecular weight and fragmentation pattern, while Infrared (IR) spectroscopy would identify the characteristic functional groups, such as the N-H stretches of the primary amine.

Potential Biological Activities and Therapeutic Applications

The 4-aminoquinoline scaffold is a versatile pharmacophore, and its derivatives have demonstrated a wide range of biological activities.[1] It is therefore highly probable that this compound could exhibit one or more of these properties.

-

Antimalarial Activity: The 4-aminoquinoline core is famously associated with antimalarial drugs like chloroquine. These compounds are thought to exert their effect by accumulating in the acidic food vacuole of the malaria parasite and interfering with the polymerization of heme, a toxic byproduct of hemoglobin digestion, into hemozoin. The free heme then leads to oxidative stress and parasite death.

-

Anticancer Activity: Numerous 4-aminoquinoline derivatives have been investigated as potential anticancer agents.[6] Their mechanisms of action are diverse and can include the inhibition of topoisomerases, induction of apoptosis, and modulation of various signaling pathways involved in cell proliferation and survival.

-

Antifungal and Antibacterial Activity: Substituted quinolines have also shown promise as antimicrobial agents.[7] Their mode of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. A recent study on 2-substituted-4-aminoquinolines revealed potent and broad-spectrum antifungal activities.[8]

Caption: Conceptual overview of the potential biological activities of this compound.

Structure-Activity Relationships (SAR)

The biological activity of 4-aminoquinolines is highly dependent on the nature and position of substituents on the quinoline ring.

-

Position 4: The amino group at the 4-position is crucial for many of the observed biological activities. Modifications to this group, such as alkylation or incorporation into a larger side chain, can significantly impact potency and pharmacokinetic properties.[9]

-

Position 7: In the case of antimalarial 4-aminoquinolines, a chlorine atom at the 7-position, as seen in chloroquine, is often associated with optimal activity.

-

Positions 2 and 6: The presence of methyl groups at the 2 and 6-positions in this compound is expected to influence its lipophilicity, steric profile, and metabolic stability. These factors can, in turn, affect its interaction with biological targets and its overall pharmacological profile. For instance, the methyl group at the 2-position (the quinaldine moiety) can influence the basicity of the quinoline nitrogen and potentially provide additional binding interactions with target proteins.

Conclusion and Future Directions

While direct experimental data on this compound is not extensively available in the public domain, a strong foundation of knowledge surrounding the 4-aminoquinoline scaffold allows for a robust, predictive analysis of its properties and potential. The proposed synthetic route is based on well-established chemical principles and provides a clear path for its preparation.

The diverse biological activities associated with this class of compounds strongly suggest that this compound is a compelling candidate for further investigation. Future research should focus on:

-

Synthesis and Characterization: The unambiguous synthesis and thorough spectroscopic characterization of this compound.

-

Biological Screening: A comprehensive evaluation of its in vitro activity against a panel of malaria parasites, cancer cell lines, and various microbial strains.

-

Mechanism of Action Studies: Elucidation of the molecular targets and pathways through which any observed biological activity is mediated.

-

Lead Optimization: Should promising activity be identified, further structural modifications could be explored to enhance potency and selectivity.

References

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmacy180.com [pharmacy180.com]

2,6-Dimethylquinolin-4-amine: Synthetic Evolution and Pharmacological Scaffolding

An In-depth Technical Guide on the Discovery, Synthesis, and Pharmacology of 2,6-Dimethylquinolin-4-amine .

Executive Summary

This compound (CAS: 5263-87-6 for the 6-methoxy analog; specific isomer CAS varies by salt form) is a privileged pharmacophore in medicinal chemistry.[1][2] Historically rooted in the antimalarial boom of the early 20th century, this scaffold has evolved from a simple synthetic intermediate into a potent template for kinase inhibition, antibacterial agents (specifically against MRSA), and recently, as a potential inhibitor of SARS-CoV-2 Mpro.

This technical guide synthesizes the historical trajectory of the compound with modern, high-yield "green" synthetic protocols, providing researchers with a self-validating roadmap for its production and application.

Part 1: Chemical Genealogy & Historical Context

The discovery of this compound is not a singular event but a continuum of the Conrad-Limpach-Knorr synthetic evolution (circa 1887).

-

The 19th Century Origins: The compound owes its existence to the reaction discovered by Max Conrad and Leonhard Limpach in 1887. They demonstrated that anilines could condense with

-keto esters to form Schiff bases, which, upon thermal cyclization, yielded 4-hydroxyquinolines. -

The Antimalarial Imperative: During WWII, the cutoff of quinine supplies forced a massive screening of aminoquinolines. While Chloroquine (7-chloro-4-aminoquinoline) became the gold standard, the 2,6-dimethyl substitution pattern was investigated for its ability to modulate lipophilicity and metabolic stability (blocking the 6-position from hydroxylation).

-

Modern Renaissance (2020s): In the last decade, this specific scaffold has re-emerged. Recent studies (2023-2025) have highlighted its utility in "Green Chemistry" applications using microwave-assisted synthesis and its efficacy in docking studies against Penicillin-Binding Protein 2a (PBP2a) in resistant bacteria.

Part 2: Technical Synthesis & Methodologies

We present two distinct protocols: the Classic Thermal Route (high scale, harsh conditions) and the Modern Lewis-Acid Catalyzed Route (high yield, mild conditions).

Method A: The Modern ZnCl₂-Catalyzed Microwave Protocol (Recommended)

Context: This method, validated in recent literature (e.g., Al-Momani et al., 2025), utilizes Lewis acid catalysis to lower the activation energy of the cyclization, avoiding the dangerous high temperatures of the classic route.

Reagents:

-

2-Amino-5-methylbenzonitrile (Precursor A)

-

Acetone (Precursor B - acts as the ketone source)

-

Anhydrous ZnCl₂ (Catalyst)[3]

-

NaOH (40% aq.[3] solution)

Protocol:

-

Mixing: In a sealed tube, combine 2.5 mmol of 2-amino-5-methylbenzonitrile with 3 mL of acetone (excess) and 2.5 mmol of anhydrous ZnCl₂.

-

Irradiation: Place the sealed tube in a microwave synthesizer. Heat to 130 °C for 120 minutes .

-

Mechanism:[4] ZnCl₂ coordinates with the nitrile nitrogen, increasing electrophilicity for the nucleophilic attack by the enol form of acetone.

-

-

Workup: The reaction yields a Zn-complexed solid. Wash this solid with dichloromethane to remove unreacted starting materials.

-

Liberation: Dissolve the solid in isopropanol and treat with 40% NaOH solution to break the Zn-complex.

-

Isolation: Filter the precipitate. Recrystallize from ethanol if necessary.

Expected Yield: ~84% Physical State: Colorless solid.

Method B: The Classic Conrad-Limpach Approach

Context: Useful for multi-gram scale-up where microwave reactors are unavailable.

-

Condensation: Reflux p-toluidine and ethyl acetoacetate in benzene/toluene with a Dean-Stark trap to remove water. Isolate the crotonate intermediate.

-

Cyclization: Add the crotonate dropwise into diphenyl ether (Dowtherm A) pre-heated to 250 °C . Caution: Vigorous evolution of ethanol vapor.

-

Chlorination: React the resulting 4-hydroxy-2,6-dimethylquinoline with POCl₃ (neat) at reflux to obtain the 4-chloro derivative.

-

Amination: Heat the 4-chloro derivative with ammonia (in phenol or ethanol) in a pressure vessel at 150 °C to yield the final amine.

Part 3: Chemical Characterization & Data

The following data provides a self-validating standard for the synthesized compound (based on the ZnCl₂ method).

| Property | Value / Observation |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

| Melting Point | 219.7 – 223.2 °C (Sharp melt indicates high purity) |

| Appearance | Colorless to pale-yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |

Spectral Validation (NMR in DMSO-d₆):

-

¹H NMR (400 MHz):

- 7.85 (s, 1H, H-5)

- 7.55 (d, J = 8.5 Hz, 1H, H-8)

- 7.36 (dd, J = 8.6, 2.0 Hz, 1H, H-7)[3]

- 6.48 (s, 2H, NH₂ - Exchangeable)

- 6.38 (s, 1H, H-3)

- 2.43 (s, 3H, C6-CH₃ )

- 2.37 (s, 3H, C2-CH₃ )

-

¹³C NMR (101 MHz):

-

Signals at

157.29, 150.91, 146.95 (Quaternary carbons), 24.78 (CH₃), 21.18 (CH₃).[3]

-

Part 4: Pharmacological Utility & Mechanism

The this compound scaffold is not merely a structural artifact; it possesses specific biological utility driven by its substitution pattern.

1. Antibacterial Activity (MRSA Target)

Recent docking studies utilize this scaffold to target PBP2a (Penicillin-Binding Protein 2a), the protein responsible for methicillin resistance in Staphylococcus aureus.

-

Mechanism: The 4-amino group acts as a hydrogen bond donor to the active site serine residues, while the 2,6-dimethyl groups provide hydrophobic bulk that fits into the lipophilic pockets of the enzyme, potentially displacing the native substrate.

2. Antiviral Potential (SARS-CoV-2)

Derivatives of this amine have been screened against the SARS-CoV-2 Main Protease (Mpro).[1] The quinoline nitrogen can form coordination complexes with active site metals (if present) or engage in

3. Kinase Inhibition

The planar nature of the quinoline ring mimics the adenine ring of ATP, making this compound a "privileged structure" for designing Type I and Type II kinase inhibitors.

Part 5: Visualization of Synthetic Logic

The following diagram illustrates the ZnCl₂-Catalyzed Activation Pathway , highlighting the critical role of the Lewis acid in facilitating the cyclization, a key step often misunderstood in standard texts.

Figure 1: The ZnCl₂ coordinates with the nitrile nitrogen, lowering the activation energy for the nucleophilic attack by acetone, enabling a single-pot synthesis.

References

-

Al-Momani, L. A., et al. (2025). "Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives." MDPI Chemistry.

- Conrad, M., & Limpach, L. (1887). "Über das Condensationsprodukt von Anilin und Acetessigester." Berichte der deutschen chemischen Gesellschaft. (Foundational historical reference for the synthetic method).

-

National Institutes of Health (NIH). "Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents." PubMed Central.

-

BenchChem Technical Guide. "Synthesis of 6-Methoxy-2-methylquinolin-4-amine." (Protocol adaptation source).

-

FooDB. "Compound: 2,6-Dimethylquinoline." (Physical property verification).

Sources

2,6-Dimethylquinolin-4-amine: A Versatile Scaffold for Medicinal Chemistry

Executive Summary

2,6-Dimethylquinolin-4-amine (CAS: 59611-52-8 / 342618-57-9 depending on salt/source) represents a "privileged scaffold" in medicinal chemistry. As a derivative of the 4-aminoquinoline class—historically validated by the antimalarial drug Chloroquine—this specific analogue introduces methyl substitutions at the 2- and 6-positions. These modifications are not merely cosmetic; they significantly alter the physicochemical profile of the molecule, enhancing lipophilicity and blocking common metabolic soft spots (such as the 2-position oxidation).

This technical guide provides a rigorous, evidence-based roadmap for the synthesis, reactivity, and application of this compound. It is designed for organic chemists and drug discovery scientists requiring a self-validating protocol for scaffold generation.

Chemical Profile & Properties[1][2][3][4][5]

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

| Core Structure | 4-Aminoquinoline with methyls at C2, C6 |

| Key Precursor | 4-Chloro-2,6-dimethylquinoline |

| pKa (Calculated) | ~8.5 (Quinoline nitrogen), ~5.0 (Aniline-like amine) |

| H-Bond Donors/Acceptors | 2 / 2 |

| LogP (Predicted) | ~2.3 (Enhanced lipophilicity vs. 4-aminoquinoline) |

Synthesis: The Validated Pathway

The most robust route to this compound is a three-step sequence starting from commercially available p-toluidine. This pathway utilizes the Conrad-Limpach synthesis to construct the ring, followed by chlorination and nucleophilic aromatic substitution (

Reaction Pathway Visualization

The following diagram illustrates the logical flow and intermediate structures.

Caption: Step-wise synthesis from p-toluidine to the target amine via Conrad-Limpach cyclization and SNAr.

Detailed Experimental Protocols

Step 1: Ring Construction (Conrad-Limpach Protocol)

Rationale: The Conrad-Limpach method is preferred over the Knorr synthesis for 4-hydroxyquinolines because it favors the kinetic enamine intermediate which cyclizes to the 4-isomer.

-

Condensation:

-

Mix p-toluidine (1.0 eq) and ethyl acetoacetate (1.0 eq) in benzene or toluene with a catalytic amount of acetic acid.

-

Reflux with a Dean-Stark trap to remove water.

-

Checkpoint: Isolate the enamine intermediate (ethyl 3-(p-tolylamino)but-2-enoate). It is crucial to remove all unreacted amine and water before the next step to prevent side reactions.

-

-

Cyclization (The Critical Step):

-

Heat diphenyl ether (inert heat transfer medium) to 250°C .

-

Add the enamine intermediate dropwise to the boiling solvent.

-

Note: Rapid addition into the high-temperature zone is essential to overcome the high activation energy of the electrocyclic ring closure.

-

Cool and dilute with petroleum ether.[1][2][3] The product, 2,6-dimethylquinolin-4-ol , will precipitate.[2] Filter and wash.[1]

-

Step 2: Chlorination

Rationale: Converting the hydroxyl (tautomeric ketone) to a chloride creates a good leaving group for the subsequent amination.

-

Suspend 2,6-dimethylquinolin-4-ol (1.0 eq) in excess phosphorus oxychloride (

, ~5-10 eq). -

Reflux for 2–4 hours. The solid will dissolve as the reaction proceeds.

-

Safety: Quench the reaction mixture slowly onto crushed ice/ammonia water.

reacts violently with water. -

Extract with dichloromethane (DCM) and dry. Product: 4-chloro-2,6-dimethylquinoline .

Step 3: Amination (Nucleophilic Aromatic Substitution)

Rationale: The 4-position of the quinoline ring is activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen (similar to the 4-position in pyridine).

-

Reagents: 4-chloro-2,6-dimethylquinoline (1.0 eq), Ammonia (

) in Ethanol (saturated solution) or Methanolic Ammonia (7N). -

Apparatus: Stainless steel autoclave or high-pressure glass reactor.

-

Conditions: Heat to 130–150°C for 12–24 hours.

-

Why Pressure? At atmospheric pressure, ammonia gas escapes before reaching the temperature required to displace the chloride.

-

-

Workup: Cool, vent excess ammonia, and evaporate solvent. Basify with NaOH (1N) to liberate the free amine from its HCl salt. Extract with Ethyl Acetate.

-

Purification: Recrystallization from ethanol/water or column chromatography (DCM/MeOH).

Mechanistic Insight: The Driver

The conversion of the 4-chloro intermediate to the 4-amine is a classic Nucleophilic Aromatic Substitution (

-

Activation: The quinoline nitrogen (N1) acts as an electron sink. It withdraws electron density from the C4 position, making it highly electrophilic.

-

Intermediate: The attack of ammonia forms a resonance-stabilized Meisenheimer complex .

-

Restoration: Loss of the chloride ion restores aromaticity.

-

Role of Methyl Groups: The 2-methyl group provides steric bulk near the N1, which can slightly hinder N-alkylation side reactions, while the 6-methyl group increases lipophilicity without sterically interfering with the C4 reaction center.

Applications in Drug Discovery[5][10][11]

Antimalarial & Anti-infective Agents

The 4-aminoquinoline core is the pharmacophore of Chloroquine. The 2,6-dimethyl analogue serves as a scaffold to overcome resistance.

-

Mechanism: Accumulation in the parasite's digestive vacuole, preventing the polymerization of toxic heme.

-

Advantage: The 2,6-dimethyl pattern alters the metabolic profile, potentially reducing the formation of toxic metabolites associated with the de-ethylation of traditional chains.

Kinase Inhibition

Aminoquinolines are potent ATP-competitive kinase inhibitors.

-

Target Class: Tyrosine kinases and Serine/Threonine kinases.[5]

-

Building Block Utility: The primary amine at C4 serves as a "handle" for Buchwald-Hartwig couplings to attach complex aryl groups, creating "clubbed" molecules (e.g., Quinoline-Pyrimidine hybrids) that show dual inhibition profiles.

Chemical Biology Probes

Due to the planar, rigid structure, this compound derivatives often exhibit fluorescence. They can be used as DNA intercalators or fluorescent tags for tracking biological molecules in cellular assays.

Safety & Handling

| Hazard | Mitigation |

| POCl3 (Step 2) | Highly corrosive, reacts violently with water. Use strictly in a fume hood. Quench with extreme caution. |

| High Temp (Step 1) | Diphenyl ether at 250°C presents a fire/burn hazard. Ensure reaction vessel is rated for thermal shock. |

| Ammonia Pressure (Step 3) | Autoclaves must be rated for >20 bar. Never open while hot. |

| Toxicology | Treat the final amine as a potential irritant and toxic by ingestion (class characteristic of aminoquinolines). |

References

-

Conrad-Limpach Synthesis Mechanism & Conditions

-

Synthesis of 4-Aminoquinolines via SNAr

- Title: 4-Aminoquinoline: a comprehensive review of synthetic str

- Source: PubMed Central (PMC).

- Context: Validates the displacement of 4-chloroquinolines with amines under pressure/he

-

Synthesis of 4-chloro-2,6-dimethylquinoline

- Title: Synthesis and characterization of some pyrimidine–quinoline clubbed molecules.

-

Source: ResearchGate.[8]

- Context: Describes the chlorin

-

Biological Activity of Quinoline Derivatives

Sources

- 1. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2,6-Dimethylquinolin-4-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals